Brevinin-2SN1
Description
Properties
bioactivity |
Gram+ & Gram-, Mammalian cells, |
|---|---|
sequence |
GLRDKIKNVAIDVAKGAGTGVLKALLCQLDKSC |
Origin of Product |
United States |
Structural Elucidation and Conformational Dynamics of Brevinin 2sn1
Advanced Spectroscopic Techniques for Brevinin-2SN1 Structure Determination
A variety of advanced spectroscopic techniques are employed to determine the structure of peptides like this compound in different environments. These methods provide insights into the peptide's secondary structure, folding, and interactions with other molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, mimicking a physiological environment. NMR provides information on the connectivity and spatial proximity of atoms within the molecule. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), a detailed atomic-resolution structure of this compound can be constructed. This technique can reveal the precise folding of the peptide chain, the boundaries of helical regions, and the conformation of flexible segments. youtube.com
Circular Dichroism (CD) Spectroscopy for this compound Conformational Analysis
Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for analyzing the secondary structure of proteins and peptides in solution. ntu.edu.sgmtoz-biolabs.com The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. ntu.edu.sg The resulting CD spectrum provides a characteristic signature of the peptide's secondary structural elements, including α-helices, β-sheets, and random coils. nih.gov
For this compound, CD spectroscopy is instrumental in determining its α-helical content under various conditions. ntu.edu.sg The characteristic CD spectrum for an α-helix shows negative bands at approximately 222 nm and 208 nm, and a positive band around 192 nm. cureffi.org By monitoring changes in the CD spectrum, researchers can study how factors like solvent polarity, pH, and the presence of membrane-mimicking environments influence the conformational state of this compound. ntu.edu.sg
Table 1: Characteristic Far-UV CD Spectral Features of Common Protein Secondary Structures
| Secondary Structure | Wavelength of Negative Maxima (nm) | Wavelength of Positive Maxima (nm) |
| α-Helix | ~222, ~208 | ~192 |
| β-Sheet | ~218 | ~195 |
| Random Coil | ~195 | ~212 |
Fluorescence Spectroscopy for this compound Interaction Studies
Fluorescence spectroscopy is a highly sensitive technique used to study the interactions of peptides with other molecules, such as lipids and proteins. horiba.comnih.gov This method relies on the intrinsic fluorescence of aromatic amino acid residues like tryptophan and tyrosine, or on the use of extrinsic fluorescent probes attached to the peptide.
When this compound interacts with a biological membrane or a model lipid bilayer, changes in the fluorescence properties of its aromatic residues can be observed. These changes can manifest as shifts in the emission wavelength, alterations in fluorescence intensity, or changes in fluorescence polarization. Such data provide valuable information about the peptide's binding affinity, the depth of its insertion into the membrane, and the local environment of the fluorescent residues. nih.govnih.gov
Computational Modeling and Simulation of this compound Structure and Dynamics
Computational modeling and simulation have become indispensable tools for investigating the structure and dynamics of peptides at an atomic level. tu-dresden.denih.govscidac.gov These methods complement experimental techniques by providing detailed insights into the conformational landscape of this compound and its interactions with its environment.
Molecular dynamics (MD) simulations can be used to model the behavior of this compound in different environments, such as in water or in the presence of a lipid membrane. These simulations can predict the most stable conformations of the peptide, map its folding and unfolding pathways, and elucidate the molecular basis of its interactions with membranes. By combining computational approaches with experimental data from NMR and CD spectroscopy, a more comprehensive understanding of the structure-function relationship of this compound can be achieved.
Influence of Environmental Conditions on this compound Conformation
The conformation of this compound is highly dependent on its surrounding environment. In an aqueous solution, the peptide is likely to exist in a largely unstructured or random coil conformation. However, upon encountering a more hydrophobic environment, such as a bacterial cell membrane, it is expected to adopt a more ordered, amphipathic α-helical structure.
This conformational transition is a key feature of many antimicrobial peptides and is crucial for their membrane-disrupting activity. The positively charged residues of the peptide are thought to interact with the negatively charged components of the bacterial membrane, while the hydrophobic residues insert into the lipid bilayer, leading to pore formation and cell death. imrpress.com CD spectroscopy is a primary tool for monitoring these environmentally induced conformational changes. ntu.edu.sg
Structural Motifs and Their Role in this compound Functionality
Brevinin-2 (B1175259) peptides possess distinct structural motifs that are important for their biological function. researchgate.net
α-helical content: A significant portion of the this compound sequence has a high propensity to form an α-helix. researchgate.nethilarispublisher.com This amphipathic helix, with its segregated polar and nonpolar faces, is fundamental to the peptide's ability to interact with and disrupt microbial membranes. imrpress.comproteinstructures.com The degree of helicity can directly correlate with the peptide's antimicrobial and hemolytic activities. researchgate.net
Rana-box: A characteristic feature of many frog skin antimicrobial peptides, including those in the brevinin family, is the "Rana-box". nih.govmdpi.com This is a disulfide-bridged cyclic domain located at the C-terminus of the peptide. nih.govmdpi.com While highly conserved, studies on related brevinin peptides have shown that the Rana-box is not always essential for antimicrobial activity and, in some cases, its removal can even enhance potency. mdpi.com The primary structure of brevinin-2 peptides is generally poorly conserved, but they typically contain a C-terminal cyclic heptapeptide (B1575542) domain (Cys-Lys-Xaa4-Cys). researchgate.net
Mechanisms of Action of Brevinin 2sn1 at the Molecular and Cellular Level
Brevinin-2SN1 Interactions with Biological Membranes
The initial and most critical step in the antimicrobial action of Brevinin-2 (B1175259) peptides is their interaction with the cell membrane of the target organism. vulcanchem.com These peptides are typically cationic and amphipathic, meaning they possess a net positive charge and have distinct hydrophobic and hydrophilic regions. nih.govimrpress.com This structure is crucial as it facilitates an initial electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govresearchgate.net Following this initial binding, the peptides accumulate on the membrane surface and insert themselves into the lipid bilayer, leading to a loss of membrane integrity. nih.govrsc.org
The precise mechanism by which Brevinin-family peptides disrupt the membrane is generally explained by several models, primarily the "barrel-stave," "toroidal pore," and "carpet-like" models. nih.govvulcanchem.com While the specific model for this compound has not been definitively determined, its action is likely to follow one or a combination of these pathways.
Barrel-Stave Model : In this model, several peptide monomers aggregate and insert themselves perpendicularly into the cell membrane. vulcanchem.comresearchgate.net The hydrophobic surfaces of the peptides face outward to interact with the lipid core of the membrane, while the hydrophilic surfaces face inward, forming the interior of a water-filled channel. vulcanchem.com This structure resembles the staves of a barrel, creating a stable pore that allows for the uncontrolled passage of ions and small molecules, leading to cell death. researchgate.nettuat.ac.jp
Toroidal Pore Model : Similar to the barrel-stave model, peptides in the toroidal model also insert into the membrane. However, in this configuration, the lipid molecules of the membrane bend inward to line the pore alongside the peptides. vulcanchem.comrice.edu This creates a "wormhole" or toroidal structure where the pore is lined by both the peptides and the head groups of the phospholipids (B1166683). rice.edu This model involves significant disruption of the lipid bilayer's curvature and can result in a more dynamic and less uniform pore structure compared to the barrel-stave model. nih.govtuat.ac.jp
Carpet-Like Model : In this non-pore-forming model, the peptides accumulate on the surface of the membrane, oriented parallel to the lipid bilayer, similar to a carpet. vulcanchem.comresearchgate.net Once a critical concentration is reached, the peptides disrupt the membrane's structure in a detergent-like manner, leading to the formation of transient holes or the complete disintegration of the membrane, causing leakage of cellular contents. nih.govresearchgate.net The toroidal model is sometimes considered a variant of the carpet-like model, where the tension created by the peptide "carpet" is relieved by the formation of transmembrane pores. nih.gov
| Feature | Barrel-Stave Model | Toroidal Pore Model |
| Peptide Orientation | Perpendicular to the membrane vulcanchem.com | Perpendicular to the membrane vulcanchem.com |
| Pore Lining | Composed solely of peptides vulcanchem.com | Composed of both peptides and lipid head groups rice.edu |
| Membrane Curvature | Minimal disruption to lipid curvature | Induces significant positive curvature; lipids bend inward rice.edu |
| Resulting Structure | Stable, well-defined transmembrane channel tuat.ac.jp | Dynamic, less-defined transmembrane channel tuat.ac.jp |
The process of membrane permeabilization by Brevinin-2 family peptides is a dynamic one that begins with electrostatic attraction and culminates in the loss of the membrane's barrier function. researchgate.net After the initial binding, peptides accumulate on the microbial surface. This process is concentration-dependent; a threshold concentration is required to initiate membrane disruption. nih.gov As more peptide molecules bind, they insert into the lipid bilayer, a process driven by hydrophobic interactions between the non-polar residues of the peptide and the acyl chains of the membrane lipids.
This insertion perturbs the normal packing of the lipids, leading to increased membrane permeability. rcsi.comnih.gov The formation of pores or channels, as described by the barrel-stave or toroidal models, allows for the leakage of ions and essential metabolites from the cytoplasm and the influx of water, disrupting the cell's osmotic balance. frontiersin.org Ultimately, this sustained loss of homeostasis leads to cell death. The entire process, from initial binding to cell lysis, is typically rapid. imrpress.com
The activity and selectivity of antimicrobial peptides like this compound are heavily influenced by the composition and net charge of the target membrane. rsc.orgnih.govnih.gov
Membrane Charge : Microbial membranes are typically rich in anionic (negatively charged) phospholipids, such as phosphatidylglycerol (PG) and cardiolipin, giving them a net negative charge. nih.govnih.gov This negative charge promotes the initial electrostatic attraction of cationic peptides like Brevinins. nih.govrsc.org In contrast, the outer leaflet of mammalian cell membranes is predominantly composed of zwitterionic (neutrally charged) phospholipids like phosphatidylcholine (PC), making them less attractive to these peptides and contributing to the peptides' selectivity for microbial cells. nih.govgbiosciences.comresearchgate.net
Membrane Composition : The presence of specific lipids can modulate peptide activity. For instance, the incorporation of cholesterol, which is abundant in mammalian membranes but absent in bacterial membranes, tends to increase the packing order and rigidity of the lipid bilayer. rsc.orgmdpi.com This can hinder the insertion of antimicrobial peptides and reduce their disruptive activity, further enhancing their selectivity for bacterial targets. rsc.org The specific types of phospholipids present, beyond just their charge, can also influence peptide-membrane interactions. nih.govnih.gov
| Membrane Component | Effect on Brevinin-2 Family Activity | Rationale |
| Anionic Lipids (e.g., PG, PS) | Enhances activity rsc.orgnih.gov | Promotes electrostatic attraction and accumulation of the cationic peptide. rsc.org |
| Zwitterionic Lipids (e.g., PC) | Reduces activity nih.gov | Lack of strong electrostatic attraction compared to anionic membranes. gbiosciences.com |
| Cholesterol | Reduces activity rsc.org | Increases membrane rigidity and order, hindering peptide insertion. rsc.orgmdpi.com |
Membrane Permeabilization and Disruption Dynamics by this compound
Intracellular Targets and Modulated Pathways by this compound
While membrane disruption is considered the primary mechanism of action for most antimicrobial peptides, including the Brevinin family, there is growing evidence that some peptides can translocate across the cell membrane without causing complete lysis and interact with intracellular targets. nih.govimrpress.com This dual-action mechanism could enhance their efficacy and reduce the likelihood of resistance development.
Once inside the cell, antimicrobial peptides may interfere with fundamental cellular processes. Some studies suggest that AMPs can inhibit the synthesis of DNA, RNA, and proteins, effectively halting the cell's ability to function and replicate. researchgate.net For example, research on Brevinin-2R, a related peptide, demonstrated that it could decrease the mitochondrial membrane potential and cellular ATP levels, indicating an interference with cellular energy metabolism. nih.gov The inhibition of crucial processes like replication, transcription, and translation would be a potent secondary mechanism to ensure cell death. nih.govfrontiersin.orgnih.gov
The cationic nature of Brevinin-2 peptides could facilitate interactions with negatively charged intracellular molecules such as DNA and RNA. bmglabtech.com Such binding could disrupt the structure and function of these nucleic acids, interfering with replication and transcription. nih.gov Similarly, peptides could bind to essential intracellular proteins, inhibiting their function. nih.gov The physical forces governing these interactions would likely include electrostatic interactions, hydrogen bonding, and hydrophobic effects. bmglabtech.comthermofisher.com However, it is important to note that direct evidence for the interaction of this compound with specific intracellular nucleic acids or proteins is currently lacking, and membrane disruption remains its most well-supported mechanism of action.
Inhibition of Essential Cellular Processes by this compound
Lysosomal-Mitochondrial Death Pathway Activation by this compound
Research into the precise mechanisms of the Brevinin-2 family of peptides has revealed a distinct, caspase-independent cell death pathway that involves the critical interplay between lysosomes and mitochondria. While studies have not focused exclusively on this compound, detailed investigations into the closely related peptide Brevinin-2R provide a comprehensive model for this mechanism. This pathway is characterized by its ability to semi-selectively target and kill malignant cells.
The process is initiated by the interaction of the peptide with the cell, leading to its internalization and interaction with both early and late endosomes. nih.gov This is followed by the permeabilization of the lysosomal membrane, a crucial step in this cell death cascade. The destabilization of the lysosome leads to the release of lysosomal proteases, such as cathepsin-B and cathepsin-L, into the cytosol. nih.govfrontiersin.org The importance of this step is highlighted by the fact that inhibitors of lysosomal membrane permeabilization and inhibitors of these specific cathepsins can prevent the cell death induced by Brevinin-2R. nih.govfrontiersin.org
Once in the cytosol, these components trigger a series of events that converge on the mitochondria. Key indicators of this pathway include a decrease in the mitochondrial membrane potential (ΔΨm) and a reduction in total cellular ATP levels. nih.govfrontiersin.orgnih.gov Concurrently, there is an increase in the production of reactive oxygen species (ROS), which contributes to cellular damage. nih.govfrontiersin.org This mitochondrial dysfunction is a central element of the cell death process.
Interestingly, this pathway is distinct from classical apoptosis as it does not involve the activation of caspases or the release of apoptosis-inducing factor (AIF) or endonuclease G (Endo G) from the mitochondria. nih.govfrontiersin.org Instead, the cell death mechanism is sensitive to the overexpression of the anti-apoptotic protein Bcl-2 and is dependent on the pro-apoptotic protein BNIP3. nih.gov Cells overexpressing Bcl-2 or a dominant-negative mutant of BNIP3 show significant resistance to the cytotoxic effects of the peptide. nih.gov Furthermore, treatment with Brevinin-2R has been associated with the appearance of autophagosomes, suggesting the involvement of an autophagy-like cell death process. nih.govfrontiersin.org
Table 1: Key Molecular Events in the Brevinin-2R-Induced Lysosomal-Mitochondrial Death Pathway
| Cellular Event | Observation | Key Molecules Involved | Reference |
|---|---|---|---|
| Internalization | Peptide interacts with early and late endosomes. | Brevinin-2R | nih.gov |
| Lysosomal Destabilization | Lysosomal membrane permeabilization occurs. | - | nih.govfrontiersin.org |
| Enzyme Release | Cathepsins are released into the cytosol. | Cathepsin-B, Cathepsin-L | nih.govfrontiersin.org |
| Mitochondrial Dysfunction | Decrease in mitochondrial membrane potential (ΔΨm) and cellular ATP. | - | nih.govfrontiersin.orgnih.gov |
| Oxidative Stress | Increased production of Reactive Oxygen Species (ROS). | ROS | nih.govfrontiersin.org |
| Regulatory Protein Involvement | Cell death is inhibited by Bcl-2 overexpression and requires BNIP3. | Bcl-2, BNIP3 | nih.gov |
| Cell Death Type | Caspase-independent, autophagy-like cell death. | - | nih.govfrontiersin.org |
Synergy and Antagonism in this compound's Mechanism of Action
The synergistic and antagonistic potential of this compound specifically has not been extensively documented in the scientific literature. However, the broader class of antimicrobial peptides (AMPs), including members of the Brevinin family, has been the subject of combination studies, primarily with conventional antibiotics. These studies provide a framework for understanding the potential interactions of this compound.
Synergy
Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects. frontiersin.org For AMPs, synergy with antibiotics is a promising strategy to combat multidrug-resistant bacteria. nih.govnih.gov The primary mechanism underlying this synergy often involves the AMP's ability to permeabilize the bacterial membrane. nih.govfrontiersin.org By disrupting the membrane, the peptide facilitates the entry of the antibiotic into the bacterial cell, allowing it to reach its intracellular target more effectively. frontiersin.org This can drastically reduce the minimum inhibitory concentration (MIC) required for the antibiotic to be effective. frontiersin.org
Several mechanisms for AMP-antibiotic synergy have been proposed and observed:
Increased Membrane Permeability: AMPs create pores in or otherwise destabilize the bacterial membrane, increasing its permeability to other molecules, including antibiotics. frontiersin.orgresearchgate.net
Biofilm Disruption: Many AMPs can break down the protective matrix of biofilms, exposing the embedded bacteria to the action of antibiotics. frontiersin.orgnih.gov For instance, the peptide citropin 1.1, when combined with rifampicin, showed enhanced activity against Rhodococcus equi biofilms. frontiersin.orgnih.gov
Direct Potentiation: Some AMPs can directly enhance the efficacy of antibiotics by affecting bacterial metabolic processes or circumventing resistance mechanisms like efflux pumps. frontiersin.orgnih.gov The peptide LL-37, for example, shows strong synergy with colistin (B93849) against multidrug-resistant Escherichia coli by permeabilizing the membrane and potentially bypassing efflux pumps. frontiersin.orgnih.gov
Antagonism
Antagonism, where one agent counteracts the effect of another, is less commonly reported for AMP-antibiotic combinations but can occur. mdpi.com The outcome of combining a peptide with an antibiotic depends on their respective mechanisms of action. For example, one study noted that when certain peptides were combined with the glycopeptide antibiotic vancomycin, the results were antagonistic rather than synergistic. mdpi.com It was hypothesized that the interaction between the peptide and Lipid II, a shared non-membrane target, may have altered the normal antibacterial activity of vancomycin. mdpi.com
While specific data for this compound is lacking, studies on other Brevinin peptides have been part of broader screening efforts. For example, brevinin-2-OA6 and brevinin-2-OA8 were evaluated for synergistic activity against Candida albicans but were found to be inactive on their own, precluding a synergy assessment in that particular study. asm.org These findings underscore the necessity for empirical testing to determine whether a specific combination will be synergistic, additive, or antagonistic.
Table 2: Examples of Synergistic Mechanisms of Antimicrobial Peptides (AMPs) with Antibiotics
| Synergistic Mechanism | Description | Example AMP/Antibiotic Combination | Reference |
|---|---|---|---|
| Membrane Permeabilization | AMP disrupts the bacterial membrane, facilitating antibiotic entry. | LL-37 and Colistin against E. coli | frontiersin.orgnih.gov |
| Biofilm Disruption | AMP degrades the biofilm matrix, exposing bacteria to the antibiotic. | Citropin 1.1 and Rifampicin against R. equi | frontiersin.orgnih.gov |
| Efflux Pump Inhibition | AMP circumvents or inhibits efflux pumps, increasing intracellular antibiotic concentration. | SPR741 with other antibiotics against E. coli | frontiersin.orgnih.gov |
| Enhanced Bactericidal Activity | AMP enhances the killing effect of the co-administered antibiotic. | Cathelicidin and Aureomycin against enteric pathogens | frontiersin.orgnih.gov |
Biological Activities of Brevinin 2sn1 in Preclinical Models
Antimicrobial Activities of Brevinin-2SN1
Information unavailable.
Antibacterial Spectrum and Efficacy of this compound (Gram-positive, Gram-negative, multidrug-resistant strains)
Information unavailable.
Antifungal Efficacy of this compound
Information unavailable.
Antiviral Properties of this compound
Information unavailable.
Antiparasitic Activities of this compound (e.g., antiprotozoal)
Information unavailable.
Anti-biofilm Activity of this compound
Information unavailable.
Mechanisms of Microbial Resistance to this compound
Information unavailable.
Anticancer Activities of this compound in Cell Lines and Preclinical Models
This compound, a peptide belonging to the brevinin-2 (B1175259) family, has demonstrated notable anticancer properties in various preclinical studies. researchgate.net These peptides are recognized for their diverse biological effects, including antibacterial, anti-inflammatory, and anticancer activities. researchgate.net
Induction of Apoptosis and Non-Apoptotic Cell Death by this compound in Cancer Cells
This compound and its analogs have been shown to induce apoptosis, a form of programmed cell death, in cancer cells. researchgate.net Studies on the K562 human myelogenous leukemia cell line revealed that Brevinin-2R, a related peptide, and its derivatives could diminish cell growth by inducing apoptosis and causing cell cycle arrest. researchgate.net Specifically, these peptides triggered a strong cell cycle arrest in the G2/M phase, which subsequently led to apoptosis. researchgate.net The induction of apoptosis is a key mechanism by which many anticancer agents exert their effects, as it eliminates cancer cells in a controlled manner. frontiersin.orgplos.org
The process of apoptosis can be initiated through various signaling pathways. nih.gov In the context of some anticancer peptides, this process involves the disruption of the mitochondrial membrane, leading to the release of pro-apoptotic factors. nih.gov Research on Brevinin-2R indicated that it activates a lysosomal-mitochondrial death pathway. nih.gov This involves an increase in reactive oxygen species (ROS) production and a decrease in mitochondrial membrane potential. nih.gov Furthermore, the peptide caused the translocation of cathepsin-B from the lysosome to the cytosol, a step that can trigger cell death. nih.gov Some studies also observed morphological hallmarks of autophagic cell death, such as the formation of autophagosomes and increased cytoplasmic vacuolization. nih.gov
It is important to note that the induction of apoptosis by some brevinins can occur through pathways that are not dependent on caspases, a family of proteases central to many apoptotic processes. nih.gov For instance, Brevinin-2R-triggered cell death could not be effectively blocked by broad-spectrum caspase inhibitors. nih.gov
Table 1: Effects of Brevinin-2R and its Analogues on K562 Cancer Cells
| Activity | Effect of Brevinin-2R and Analogues | Mechanism |
|---|---|---|
| Cell Proliferation | Inhibition of cell growth | Induction of apoptosis and cell cycle arrest in G2/M phase. researchgate.net |
| Apoptosis | Induction of programmed cell death | Activation of the lysosomal-mitochondrial death pathway, increased ROS, decreased mitochondrial membrane potential. nih.gov |
| Cell Cycle | Arrest in G2/M phase | Leads to the induction of apoptosis. researchgate.net |
Angiogenesis Inhibition by this compound
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen. mdpi.comfrontiersin.org The inhibition of angiogenesis is therefore a key strategy in cancer therapy. mdpi.comoncotarget.com While direct evidence for this compound's effect on angiogenesis is not extensively detailed in the provided context, the broader class of anticancer peptides often exhibits anti-angiogenic properties. mdpi.com The inhibition of angiogenesis can be achieved by targeting various factors involved in blood vessel formation, most notably the Vascular Endothelial Growth Factor (VEGF) and its receptors. oncotarget.comfrontiersin.org
Preclinical models, such as the Matrigel plug assay in mice, are commonly used to evaluate the in vivo anti-angiogenic potential of compounds. frontiersin.orgoncotarget.com These models allow for the quantification of new blood vessel formation in the presence of a test substance. frontiersin.org In vitro assays, including endothelial cell migration and tube formation assays, are also employed to understand the mechanisms of angiogenesis inhibition. frontiersin.orgoncotarget.com
Immunomodulatory and Anti-inflammatory Activities of this compound
Modulation of Cytokine Production by this compound
Cytokines are signaling molecules that play a pivotal role in regulating immune and inflammatory responses. hofstra.edumdpi.com The modulation of cytokine production is a key aspect of the immunomodulatory activity of many natural compounds. latrobe.edu.aumdpi.comnih.gov Some brevinins have been shown to influence the production of various cytokines. For instance, Brevinin-1GHd, another member of the brevinin family, was found to suppress the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage-like cells. frontiersin.orgnih.gov Similarly, Brevinin-1BW demonstrated an ability to inhibit the synthesis of these pro-inflammatory factors. mdpi.com
The mechanism behind this modulation often involves the neutralization of inflammatory stimuli like LPS and the inhibition of key signaling pathways, such as the MAPK and NF-κB pathways, which are central to the inflammatory response. frontiersin.orgnih.gov By downregulating the production of pro-inflammatory cytokines, these peptides can help to control inflammation. mdpi.com
Impact of this compound on Immune Cell Function (e.g., macrophage activation)
Macrophages are versatile immune cells that play a critical role in both initiating and resolving inflammation, as well as in the immune response against tumors. frontiersin.orgjrd.or.kr They can be polarized into different functional phenotypes, broadly categorized as M1 (classically activated) and M2 (alternatively activated) macrophages. jrd.or.kr M1 macrophages are typically pro-inflammatory and are involved in pathogen clearance and anti-tumor responses, while M2 macrophages are generally associated with anti-inflammatory responses and tissue repair. jrd.or.krscientificarchives.com
Some antimicrobial peptides have been shown to influence macrophage polarization. healthdisgroup.us For example, certain natural compounds can promote the switch from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. frontiersin.orghealthdisgroup.us Brevinin-1GHd has been observed to bind to the surface of macrophage-like RAW 264.7 cells, suggesting a direct interaction that could modulate their function. frontiersin.org The ability of a compound to influence macrophage activation and polarization can have significant implications for its therapeutic efficacy in diseases characterized by inflammation and immune dysregulation. plos.orgrsc.org
LPS-Neutralizing Activity of this compound
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent trigger of inflammatory responses. The ability to neutralize LPS is a significant therapeutic attribute for antimicrobial peptides.
Based on available scientific literature, there are no specific studies detailing the LPS-neutralizing activity of this compound in preclinical models. Research on other members of the brevinin family, such as Brevinin-1GHd, has demonstrated significant LPS-neutralizing and anti-inflammatory activities. nih.govnih.govfrontiersin.org These studies have shown that peptides in this family can bind to LPS, which can lead to the suppression of pro-inflammatory cytokine release. nih.govnih.gov However, such activities have not been specifically documented for this compound.
Wound Healing Properties of this compound in Preclinical Models
The process of wound healing is a complex biological cascade involving inflammation, cell proliferation, and tissue remodeling. nih.gov Antimicrobial peptides are considered promising candidates for promoting wound healing due to their ability to combat microbial infections and, in some cases, modulate the healing process. imrpress.com
There is currently a lack of specific preclinical studies and detailed research findings on the wound healing properties of this compound. While some peptides within the broader brevinin-2 family have been investigated for their potential role in the healing of infected wounds, this has been primarily linked to their antimicrobial effects. researchgate.net There are no available data tables or in-depth research reports that focus on the direct wound healing efficacy of this compound in preclinical models.
Structure Activity Relationship Sar Studies of Brevinin 2sn1 and Its Analogues
Impact of Amino Acid Substitutions on Brevinin-2SN1 Activity
The substitution of specific amino acids in the Brevinin-2 (B1175259) peptide sequence is a critical strategy for modifying its biological activity. nih.gov These changes can enhance antimicrobial potency, alter selectivity, and reduce toxicity. nih.govtums.ac.ir Studies on Brevinin-2 related peptide (B2RP), a close relative of this compound isolated from the same frog species (Lithobates septentrionalis), provide significant insights. tums.ac.ir
One key finding is that increasing the peptide's cationicity by replacing a neutral or acidic amino acid with a basic one, such as lysine (B10760008), can significantly boost antimicrobial power. tums.ac.ir For instance, the substitution of aspartic acid at position 4 with lysine (Asp4→Lys) in B2RP led to a four-fold increase in potency against Escherichia coli and a two-fold increase against Staphylococcus aureus and Candida albicans. tums.ac.ir This enhancement occurred without a significant increase in hemolytic activity. tums.ac.ir
Conversely, substitutions that primarily increase hydrophobicity without a corresponding change in charge can be detrimental. Replacing lysine at position 16 with either leucine (B10760876) (Lys16→Leu) or alanine (B10760859) (Lys16→Ala) increased the peptide's hydrophobicity and amphipathicity, but this resulted in a five-fold increase in hemolytic activity without improving antimicrobial potency. tums.ac.ir Another substitution, replacing leucine at position 18 with lysine (Leu18→Lys), increased both cationicity and amphipathicity but ultimately decreased both antimicrobial and hemolytic activity. tums.ac.ir
In a study on Brevinin-2R, an analogue containing D-amino acids was synthesized to improve stability. mdpi.comfrontiersin.org This diastereomer, with L-leucine replaced by D-leucine, showed lower antimicrobial activity compared to the parent peptide but also had no hemolytic activity and demonstrated a 90% residual antimicrobial effect after exposure to the protease trypsin, compared to only 20% for the original Brevinin-2R. mdpi.comfrontiersin.org
These findings highlight a delicate balance: while increasing positive charge is generally beneficial for antimicrobial action, modifications to hydrophobicity and the specific placement of residues are crucial for maintaining selectivity and minimizing toxicity. researchgate.net
Role of Peptide Length and Truncation in this compound Functionality
The length of a peptide is a fundamental parameter influencing its biological activity. researchgate.net Research on brevinin analogues has shown that truncation, the systematic shortening of the peptide chain, can identify the minimal sequence required for activity and potentially improve the therapeutic profile. bohrium.com
Studies on Brevinin-2GUb, another member of the brevinin-2 family, demonstrated that the C-terminal "Rana box" domain—a cyclic region found in many brevinins—is not essential for its antimicrobial function. google.com In fact, removing this domain can sometimes enhance activity. google.com The primary active fragment of Brevinin-2GUb was identified as the N-terminal 19 amino acids. google.com This suggests that shorter, linear analogues of Brevinin-2 peptides can be designed that retain or even exceed the potency of the full-length parent peptide. google.com
Similarly, early research on other brevinin families noted that naturally occurring C-terminally truncated versions, which lack the characteristic cyclic domain, still possess antimicrobial properties. mdpi.com This was observed in peptides from Rana okinavana and Rana septentrionalis. mdpi.com However, truncation can also lead to reduced activity. In studies of Brevinin-1 (B586460) peptides, reducing the hydrophobic N-terminal domain was found to significantly decrease both antimicrobial and hemolytic activity. researchgate.net This indicates that while the entire length may not be necessary, a critical portion of the N-terminal region is required to form the active structure. researchgate.net
Table 2: Impact of Truncation on Brevinin-2 Analogue Activity
| Peptide Family | Truncation Strategy | Effect on Activity | Key Finding |
|---|---|---|---|
| Brevinin-2GUb | Removal of C-terminal Rana box google.com | Activity maintained/enhanced google.com | The N-terminal (1-19) fragment is the core active region; the Rana box is not indispensable. google.com |
Influence of Net Charge, Hydrophobicity, and Amphiphilicity on this compound Efficacy
The efficacy of this compound and its analogues is governed by a complex interplay between three key physicochemical properties: net positive charge, hydrophobicity, and amphiphilicity. researchgate.netnih.gov
Net Charge: A positive net charge is fundamental for the initial interaction of most antimicrobial peptides with the negatively charged membranes of bacteria. tums.ac.irresearchgate.net As a general rule, increasing the net positive charge enhances antimicrobial activity. researchgate.net This was clearly demonstrated with the [Lys4]B2RP analogue, where increasing the net charge from +3 to +4 significantly improved its potency against several microbes. tums.ac.ir
Hydrophobicity: This property, which describes the tendency of the peptide to avoid water, is crucial for its ability to insert into and disrupt the lipid bilayer of cell membranes. researchgate.netnih.gov However, there is a critical balance. While a certain level of hydrophobicity is required for activity, excessive hydrophobicity often correlates with increased toxicity to host cells, particularly red blood cells (hemolysis). tums.ac.irfrontiersin.org For example, substituting Lys16 with the more hydrophobic Leu or Ala in B2RP increased hemolytic activity five-fold without any benefit to its antimicrobial function. tums.ac.ir
Amphiphilicity: This refers to the spatial separation of hydrophobic and hydrophilic (charged) residues, which allows the peptide to adopt a structure, often an α-helix, that is hydrophobic on one side and polar on the other. researchgate.net This arrangement is critical for membrane interaction. Circular dichroism studies show that brevinin peptides typically exist in a random coil state in aqueous solutions but fold into an amphipathic α-helical structure in membrane-mimicking environments. mdpi.com The degree of amphipathicity affects both potency and selectivity. google.com For instance, the Leu18→Lys substitution in B2RP altered the amphipathic character and resulted in a decrease in both antimicrobial and hemolytic activities. tums.ac.ir
Optimizing a Brevinin-2 analogue involves fine-tuning these three interconnected parameters to achieve high potency against microbes while minimizing damage to host cells. researchgate.net
Cyclization and Stereochemical Modifications in this compound Analogues
Beyond simple amino acid substitution and truncation, more complex structural modifications like cyclization and changes in stereochemistry are employed to enhance the therapeutic potential of brevinin peptides. mdpi.com
Stereochemical Modifications: Peptides are typically composed of L-amino acids. The introduction of their mirror images, D-amino acids, is a common strategy to increase resistance to proteases, which are stereospecific for L-amino acids. A diastereomer of Brevinin-2R was created by replacing a single L-leucine with a D-leucine. mdpi.comfrontiersin.org Similar to the cyclized analogue, this stereochemical modification led to reduced antimicrobial activity but also eliminated hemolytic activity. mdpi.comfrontiersin.org Its stability was even more dramatically improved, retaining 90% of its activity after protease exposure. mdpi.comfrontiersin.org The use of D-amino acids can cause local disruptions in the peptide's helical structure, which may explain the observed reduction in hemolytic activity. researchgate.net
These advanced modifications offer pathways to create brevinin analogues with highly desirable properties for therapeutic development, such as enhanced stability and improved safety profiles. mdpi.com
Table 3: Effects of Cyclization and Stereochemical Modification on Brevinin-2R
| Analogue | Modification | Antimicrobial Activity | Hemolytic Activity | Stability (% activity after trypsin) |
|---|---|---|---|---|
| Brevinin-2R (Parent) | Native Peptide | Potent mdpi.comfrontiersin.org | Low mdpi.comfrontiersin.org | 20% mdpi.comfrontiersin.org |
| BR-C | Head-to-tail cyclization mdpi.comfrontiersin.org | Lower than parent mdpi.comfrontiersin.org | None detected mdpi.comfrontiersin.org | 60% mdpi.comfrontiersin.org |
Design Principles for Enhanced this compound Potency and Selectivity
The collective findings from structure-activity relationship studies provide a set of guiding principles for the rational design of this compound analogues with improved therapeutic characteristics. researchgate.netgoogle.com
Enhance Cationicity for Potency: Increasing the net positive charge, typically by substituting neutral or acidic residues with basic ones like lysine or arginine, is a reliable strategy to boost antimicrobial activity. tums.ac.irresearchgate.net This enhances the initial electrostatic attraction to negatively charged microbial membranes. tums.ac.ir
Optimize Hydrophobicity for Selectivity: A threshold of hydrophobicity is necessary for membrane disruption, but excessive hydrophobicity is strongly linked to non-specific cytotoxicity and hemolysis. tums.ac.irfrontiersin.orgresearchgate.net The key is to maintain a balance that is sufficient for antimicrobial action but below the level that causes significant host cell damage. researchgate.net This often involves carefully selecting which hydrophobic amino acids to use and where to place them.
Preserve a Complete Hydrophobic Face: The amphipathic nature of the peptide is crucial. Modifications should aim to preserve or enhance the formation of a distinct hydrophobic face and a hydrophilic face when the peptide adopts its active α-helical conformation. google.com This ensures effective interaction with and insertion into the target membrane.
Consider Truncation to Simplify and Refine: The C-terminal "Rana box" is often not required for activity, and its removal can simplify synthesis and may even improve the peptide's profile. google.com Identifying and utilizing the minimal N-terminal active domain is a promising strategy for creating smaller, more efficient peptides. google.com
By applying these principles, it is possible to engineer novel this compound analogues that possess potent, broad-spectrum antimicrobial activity combined with high stability and selectivity, making them promising candidates for further development as anti-infective agents. mdpi.comgoogle.com
Synthesis and Derivatization Methodologies for Brevinin 2sn1
Chemical Synthesis of Brevinin-2SN1 (e.g., Solid-Phase Peptide Synthesis)
The primary method for producing this compound is through chemical synthesis, most notably Solid-Phase Peptide Synthesis (SPPS). bachem.compowdersystems.com This technique, pioneered by R. Bruce Merrifield, allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. powdersystems.com
The SPPS process for this compound involves a series of cyclical steps: bachem.compowdersystems.com
Attachment of the C-terminal Amino Acid: The synthesis begins by anchoring the first amino acid at the C-terminus of this compound to the solid support. powdersystems.com
Deprotection: The protecting group on the α-amino group of the attached amino acid is removed. The most common strategy is the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, which utilizes a base like piperidine (B6355638) for deprotection. csic.es
Coupling: The next amino acid, with its α-amino group protected, is activated and coupled to the deprotected amino group of the preceding residue. powdersystems.com
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products. bachem.compowdersystems.com
This cycle is repeated until the entire amino acid sequence of this compound is assembled. beilstein-journals.org Upon completion of the sequence, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid). bachem.com
Automated peptide synthesizers, including those utilizing microwave assistance to enhance reaction rates, are often employed to streamline the SPPS of peptides like this compound. beilstein-journals.orgejbiotechnology.info
Recombinant Expression Systems for this compound Production
While chemical synthesis is effective, large-scale production of peptides can be costly. Recombinant DNA technology offers an alternative, cost-effective approach for producing large quantities of antimicrobial peptides. nih.govnih.gov For Brevinin-2 (B1175259) peptides, prokaryotic expression systems, particularly Escherichia coli, are commonly used. nih.gov
To overcome the potential toxicity of the antimicrobial peptide to the host cell and prevent its degradation by host proteases, Brevinin-2 peptides are typically expressed as fusion proteins. nih.gov Common fusion partners include:
Thioredoxin (Trx): This protein can act as a chaperone, promoting the correct folding and solubility of the recombinant peptide. nih.gov The gene for Brevinin-2R, a related peptide, was successfully cloned into a pET32a(+) vector for expression as a Trx fusion protein in E. coli. nih.gov
Glutathione (B108866) S-transferase (GST): Another frequently used carrier protein for the fusion expression of AMPs. nih.gov
After expression, the fusion protein is purified, and the this compound peptide is cleaved from its fusion partner using specific chemical or enzymatic cleavage agents. nih.gov For instance, a formic acid recognition site can be engineered between the two modules to allow for chemical cleavage. nih.gov
Gram-positive bacteria like Brevibacillus choshinensis also serve as effective expression systems, often secreting the target protein and simplifying purification. takarabio.com
Chemical Derivatization Strategies for this compound Analogues
Chemical derivatization is a key strategy for modifying this compound to create analogues with improved properties, such as enhanced antimicrobial activity, increased selectivity, or reduced toxicity. gardp.orgrsc.orgnih.gov These modifications provide insights into the structure-activity relationship (SAR) of the peptide. gardp.orgnih.gov
Key derivatization strategies for peptides like this compound include:
Amino Acid Substitution: Systematically replacing specific amino acids in the sequence helps to determine their contribution to the peptide's structure and function. nih.govnih.gov For example, increasing the net positive charge by substituting neutral or acidic residues with cationic ones (e.g., lysine (B10760008) or arginine) can enhance antimicrobial activity. nih.gov
Truncation: Creating shorter versions of the peptide can help identify the minimal active domain. Studies on Brevinin-2GUb, a related peptide, showed that the N-terminal region (residues 1-19) constitutes the active fragment, and removing the C-terminal "Rana box" can even enhance activity. nih.gov
Lipidation and PEGylation: Covalent attachment of fatty acids (lipidation) or polyethylene (B3416737) glycol (PEGylation) can improve the pharmacokinetic properties of peptides. beilstein-journals.org
Cyclization: The native structure of Brevinin-2 peptides includes a C-terminal disulfide-bridged cyclic domain (Cys-Lys-Xaa-Xaa-Xaa-Xaa-Cys), which is crucial for its activity. researchgate.net Modifying this cyclic structure can impact its biological function.
These derivatization approaches allow medicinal chemists to design new analogues with optimized therapeutic potential based on an understanding of how specific structural features relate to biological activity. gardp.orgkcl.ac.uk
Purification and Characterization Techniques for Synthetic this compound
Following synthesis, crude this compound must be purified and its identity and purity confirmed.
Purification: The primary technique for purifying synthetic peptides is High-Performance Liquid Chromatography (HPLC) , specifically Reversed-Phase HPLC (RP-HPLC) . researchgate.nethplc.eu
Principle: RP-HPLC separates molecules based on their hydrophobicity. The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (e.g., C18). A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase (often containing trifluoroacetic acid) is used to elute the peptides. hplc.eu More hydrophobic peptides are retained longer on the column.
Application: This method is highly effective for separating the target peptide from deletion sequences, incompletely deprotected products, and other impurities generated during synthesis. hplc.eu
Characterization: Once purified, the identity and purity of this compound are confirmed using several analytical techniques:
Mass Spectrometry (MS): This technique is essential for confirming the molecular weight of the synthesized peptide. chemyx.com The peptide is ionized, and the mass analyzer separates the ions based on their mass-to-charge (m/z) ratio, providing a precise molecular weight that can be compared to the theoretical mass of this compound. chemyx.comlcms.cz
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation power of HPLC with the analytical capabilities of MS. chemyx.commeasurlabs.com It allows for the simultaneous assessment of purity and confirmation of molecular weight for each peak separated by the HPLC column. chemyx.com
Amino Acid Analysis: This method can be used to confirm the amino acid composition of the final peptide product.
The combination of these techniques ensures that the synthesized this compound is of high purity and has the correct primary structure before being used in further biological assays.
Comparative Analysis and Phylogenetic Studies of Brevinin 2sn1
Phylogenetic Relationships of Brevinin-2SN1 within the Brevinin Family
The brevinin family of peptides is extensive and is divided into two main subfamilies: brevinin-1 (B586460) and brevinin-2 (B1175259). nih.gov These families are distinguished by their structural characteristics and amino acid sequences. Phylogenetic analyses, which trace the evolutionary history of these peptides, are typically conducted by comparing their amino acid or gene sequences. nih.govmdpi.com
Phylogenetic trees constructed based on the sequences of the acidic propiece and the mature peptide regions of AMP genes show that peptides from the same family, such as the brevinin-2 family, cluster together. mdpi.com These analyses reveal both intra-specific and inter-specific diversification, highlighting the rapid evolution of these defense molecules. mdpi.com Studies have shown that alleles within AMP clades are often clustered by the allele itself rather than by the species, a phenomenon known as trans-specific polymorphism, which suggests that similar alleles can be maintained in different species over long evolutionary timescales. diva-portal.org
The specific placement of this compound within the brevinin-2 subfamily would be determined by aligning its amino acid or cDNA sequence with those of other known brevinin-2 peptides from various frog species. This type of analysis helps to understand its evolutionary relationship to peptides from closely related species and to infer potential functional similarities or differences based on its evolutionary proximity to other characterized peptides.
Functional Similarities and Differences Between this compound and Other Amphibian Antimicrobial Peptides
Amphibian antimicrobial peptides are a diverse group of molecules with a wide range of activities. This compound shares several functional characteristics with other amphibian AMPs, but also possesses distinct properties.
Shared Characteristics:
Broad-Spectrum Antimicrobial Activity: Like many amphibian AMPs, brevinins exhibit potent activity against a wide array of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.gov This broad-spectrum activity is a hallmark of these defense peptides.
Membrane-Permeabilizing Mechanism: The primary mechanism of action for most amphibian AMPs, including brevinins, involves the disruption of microbial cell membranes. nih.govnih.gov These cationic and amphipathic peptides interact with the negatively charged components of microbial membranes, leading to pore formation and cell lysis. nih.gov
Alpha-Helical Structure: In a membrane-like environment, many amphibian AMPs, including brevinins, adopt an amphipathic α-helical structure. frontiersin.orgnih.gov This conformation is crucial for their ability to insert into and disrupt the lipid bilayer of target cells.
Distinctive Features:
Hemolytic Activity: A significant difference among amphibian AMPs is their level of hemolytic activity (the ability to lyse red blood cells). While many brevinins show high hemolytic activity, some members of the brevinin-2 family exhibit lower toxicity to erythrocytes compared to brevinin-1 peptides. frontiersin.org The hemolytic activity is often correlated with the peptide's hydrophobicity. researchgate.net For instance, Brevinin-2R has been noted for its low hemolytic activity, making it a more promising candidate for therapeutic development. nih.gov
Structural Motifs: The brevinin family is characterized by a C-terminal "Rana box," a disulfide bridge that is not present in all other amphibian AMP families, such as temporins. nih.govmdpi.com This structural feature can influence the peptide's stability and activity.
Immunomodulatory Functions: Beyond direct killing of microbes, some amphibian AMPs have been shown to possess immunomodulatory activities, such as neutralizing lipopolysaccharide (LPS) and regulating inflammatory responses. nih.govfrontiersin.org While this has been reported for some brevinin-1 peptides, the extent of this function in this compound would require specific investigation. frontiersin.org
The functional profile of this compound is thus a combination of general amphibian AMP characteristics and specific traits endowed by its unique amino acid sequence and structure within the brevinin-2 subfamily.
Table 1: Functional Comparison of Amphibian Antimicrobial Peptide Families
| Feature | Brevinin-1 | Brevinin-2 (includes this compound) | Temporin | Esculentin |
| Primary Structure | ~24 amino acids, C-terminal Rana box nih.gov | ~33-34 amino acids, C-terminal Rana box nih.gov | ~10-14 amino acids, no cysteine mdpi.com | ~46 amino acids, C-terminal Rana box imrpress.com |
| Antimicrobial Spectrum | Broad-spectrum nih.gov | Broad-spectrum frontiersin.org | Primarily Gram-positive bacteria mdpi.com | Broad-spectrum imrpress.comnih.gov |
| Hemolytic Activity | Generally high nih.gov | Variable, often lower than Brevinin-1 frontiersin.org | Generally low researchgate.net | Variable |
| Mechanism of Action | Membrane disruption nih.gov | Membrane disruption frontiersin.org | Membrane disruption imrpress.com | Membrane disruption and intracellular targets imrpress.com |
| Secondary Structure | α-helical nih.gov | α-helical frontiersin.org | α-helical imrpress.com | α-helical imrpress.com |
Proteomic and Transcriptomic Analysis of this compound Expression in Amphibian Skin
Proteomic and transcriptomic approaches are powerful tools for studying the expression of antimicrobial peptides like this compound in amphibian skin. mdpi.commdpi.com These methods provide insights into the diversity, regulation, and abundance of these defense molecules at the protein and gene levels, respectively.
Proteomic Analysis: Proteomics involves the large-scale study of proteins. In the context of amphibian skin, this typically involves collecting skin secretions, separating the complex mixture of peptides and proteins, and identifying them using techniques like mass spectrometry. nih.gov Such studies have revealed that the skin of a single frog species can contain a multitude of different AMPs, often from various peptide families. imrpress.com Proteomic analysis of the skin secretions of Hylarana nigrovittata (from which this compound is derived) has led to the identification and characterization of novel brevinin-2 peptides. nih.gov The relative abundance of this compound compared to other AMPs in the skin secretion can also be quantified through these methods.
Transcriptomic Analysis: Transcriptomics focuses on the complete set of RNA transcripts (the transcriptome) in a cell or organism. By analyzing the transcriptome of amphibian skin, researchers can identify the genes encoding AMPs like this compound. mdpi.com This is often achieved by constructing a cDNA library from the skin's mRNA and then sequencing the clones. nih.gov Transcriptomic studies have been instrumental in discovering the precursor proteins of AMPs, which typically consist of a signal peptide, an acidic pro-region, and the mature peptide sequence. core.ac.uk These analyses have also shown that the genes for different AMP families can be clustered together in the genome, suggesting a common evolutionary origin. mdpi.com Furthermore, transcriptomic data can reveal how the expression of AMP genes, including the one for this compound, is regulated in response to various stimuli, such as injury or infection.
The integration of proteomic and transcriptomic data provides a comprehensive picture of the AMP repertoire of a frog species. mdpi.commdpi.com For this compound, these analyses would confirm its presence in the skin secretions, reveal its complete amino acid sequence and that of its precursor, and provide clues about its regulation and its importance within the frog's chemical defense arsenal.
Advanced Methodologies in Brevinin 2sn1 Research
High-Throughput Screening Assays for Brevinin-2SN1 Activity
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for their biological activity. improvedpharma.comwikipedia.org In the context of this compound, HTS assays are instrumental in identifying and optimizing its antimicrobial properties. These automated systems allow for the testing of extensive compound libraries against specific biological targets in a miniaturized format, providing a cost-effective and accelerated path to identifying "hits" or "leads". improvedpharma.comnih.gov
The HTS process for evaluating this compound or its analogues typically involves several key steps:
Sample and Library Preparation: This involves the preparation of the this compound peptide, either through synthesis or recombinant production, and the setup of microbial cultures or target biomolecules in microplates.
Automated Method Implementation: A suitable assay is adapted for automation, often involving liquid handling robotics to dispense precise volumes of the peptide and microbial cultures or reagents into high-density microplates (e.g., 384- or 1536-well formats). nih.gov
Robotic Workstation Configuration: Fully integrated automation platforms can achieve high turnaround times, screening thousands of compounds daily. eddc.sg
Data Acquisition and Handling: Sophisticated plate readers detect various signals such as absorbance, fluorescence, or luminescence to quantify the peptide's effect. nih.goveddc.sg This data is then processed to identify active compounds.
While specific HTS campaigns for this compound are not extensively detailed in publicly available literature, the methodology is widely applied to other antimicrobial peptides. biorxiv.org For instance, HTS can be used to screen for synergistic interactions between this compound and conventional antibiotics, screen libraries of modified this compound peptides for enhanced activity or reduced toxicity, or identify novel compounds that potentiate its effects. nih.gov The primary readouts in such assays would typically be the inhibition of microbial growth, measured by changes in optical density or the metabolism of a viability dye.
Microscopic Techniques for Visualizing this compound Interactions (e.g., SEM, TEM)
Understanding the morphological changes induced by this compound in target microorganisms is crucial for elucidating its mechanism of action. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing these interactions at high resolution.
Scanning Electron Microscopy (SEM) provides detailed images of the surface topography of cells. improvedpharma.com In research on antimicrobial peptides like brevinins, SEM is used to observe the effects of the peptide on the bacterial cell envelope. researchgate.netnih.gov For example, studies on related brevinin peptides have used SEM to demonstrate the formation of pores, blebs, and complete disruption of the cell membrane in bacteria and fungi following treatment. researchgate.net This technique would allow researchers to visualize how this compound alters the surface of susceptible pathogens, providing direct evidence of membrane-disrupting mechanisms. researchgate.netnih.gov
| Microscopic Technique | Information Gained on this compound Interaction |
| Scanning Electron Microscopy (SEM) | Visualizes surface topography, showing pore formation, blebbing, and membrane disruption. improvedpharma.comresearchgate.netnih.gov |
| Transmission Electron Microscopy (TEM) | Reveals internal cellular changes, including leakage of cytoplasmic content and damage to intracellular structures. wikipedia.orgcellstructurelab.esnih.gov |
Biosensor-Based Assays for this compound Binding Kinetics
The general principle of these assays involves immobilizing a "ligand" (e.g., a component of the bacterial cell membrane like lipopolysaccharide or a specific protein) onto the surface of a biosensor chip. gatorbio.comsartorius.com A solution containing the "analyte" (this compound) is then flowed over the surface. The binding of this compound to the immobilized ligand causes a change in the optical properties of the sensor surface, which is detected in real-time. sartorius.comwhiterose.ac.uk
The process typically follows these steps:
Immobilization: The target molecule is attached to the biosensor surface.
Association: this compound is introduced, and its binding to the immobilized ligand is measured over time to determine the association rate constant (kₐ). gatorbio.comsartorius.com
Dissociation: The flow of this compound is replaced with a buffer, and the release of the peptide from the ligand is monitored to determine the dissociation rate constant (kₑ). gatorbio.comsartorius.com
From these rate constants, the equilibrium dissociation constant (Kₑ), a measure of binding affinity, can be calculated. This data is critical for understanding the specificity and strength of this compound's interaction with different microbial surfaces or molecular targets. nih.govparalab-bio.es
| Biosensor Assay Parameter | Description |
| Association Rate (kₐ) | The rate at which this compound binds to its target. |
| Dissociation Rate (kₑ) | The rate at which the this compound/target complex breaks apart. |
| Equilibrium Dissociation Constant (Kₑ) | A measure of the affinity of the interaction; a lower Kₑ indicates a stronger binding. |
Genetic Engineering Approaches for this compound Production and Modification
The production of large quantities of peptides like this compound for research and potential clinical use can be challenging and costly through chemical synthesis. Genetic engineering offers a powerful alternative for large-scale, cost-effective production. nih.gov Recombinant DNA technology allows for the expression of peptides in microbial hosts such as Escherichia coli. nih.govnih.gov
A common challenge with expressing antimicrobial peptides in bacteria is their inherent toxicity to the host cells. To circumvent this, this compound can be expressed as a fusion protein. nih.gov This involves genetically linking the coding sequence of this compound to that of a larger, soluble carrier protein, such as thioredoxin (Trx) or glutathione (B108866) S-transferase (GST). nih.gov This fusion protein is often inactive and non-toxic to the host. Following purification, the this compound peptide can be cleaved from the carrier protein using a specific protease. This approach has been successfully used for other brevinins, such as Brevinin-2R and Brevinin-2GU, which were expressed as Trx fusion proteins in E. coli. nih.gov
Genetic engineering also provides a platform for the modification of this compound to enhance its properties. nih.gov Site-directed mutagenesis can be used to substitute specific amino acids in the peptide's sequence. This allows for the creation of a library of this compound variants that can be screened for:
Increased antimicrobial potency
Broader spectrum of activity
Reduced hemolytic activity (toxicity to red blood cells)
Improved stability in biological fluids
This rational design approach, guided by an understanding of the peptide's structure-activity relationship, is a key strategy in developing this compound as a therapeutic agent. nih.gov
In Vitro and Ex Vivo Model Systems for this compound Activity Assessment
To evaluate the therapeutic potential of this compound, its activity must be assessed in environments that mimic physiological conditions more closely than simple biochemical assays. In vitro and ex vivo models serve this crucial purpose. csic.es
In Vitro Models: These laboratory-based assays use cultured cells or microorganisms to assess the peptide's activity. Common in vitro models for antimicrobial testing include:
Broth microdilution assays: Used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of this compound that prevents visible microbial growth.
Time-kill assays: These studies measure the rate at which this compound kills a microbial population over time.
Biofilm models: Given that many chronic infections involve biofilms, testing the ability of this compound to disrupt these structured communities of microorganisms is critical.
Cell culture assays: Human cell lines, such as keratinocytes or fibroblasts, can be used to assess the cytotoxicity of this compound and its effects on wound healing. fujifilmcdi.com For instance, the synergistic activity of the related peptide brevinin-2CE has been evaluated against multidrug-resistant clinical isolates in combination with conventional antibiotics. nih.gov
Ex Vivo Models: These models utilize tissues or organs explanted from an organism, providing a more complex and physiologically relevant environment than in vitro cultures. nih.gov For topical applications of this compound, such as in wound infections, ex vivo models are particularly valuable. An example is the use of porcine skin explants, which can be maintained in a viable state for a period of time. nih.gov These models can be used to create burn wounds, which are then infected with relevant pathogens. This compound can then be applied topically to assess its ability to reduce the bacterial load in a setting that includes the structural and cellular components of skin. nih.gov
| Model System | Application for this compound Assessment |
| In Vitro | Determination of MIC, kill kinetics, anti-biofilm activity, cytotoxicity, and wound healing effects. nih.govfujifilmcdi.com |
| Ex Vivo | Evaluation of antimicrobial efficacy in a complex tissue environment, such as infected skin or wound models. nih.gov |
Future Directions and Research Gaps in Brevinin 2sn1 Studies
Elucidation of Novel Biological Targets of Brevinin-2SN1
While the primary mechanism of action for many antimicrobial peptides (AMPs), including those in the brevinin family, is understood to be membrane disruption, there is a growing recognition that their biological activity may be more complex. imrpress.comnih.gov Future research must delve deeper into the potential intracellular targets of this compound. It is plausible that, in addition to permeating the cell membrane, this compound interacts with crucial intracellular components. imrpress.comnih.gov
Key areas for investigation include:
Inhibition of Macromolecular Synthesis: Studies should explore whether this compound can inhibit essential cellular processes such as the synthesis of DNA, RNA, and proteins. imrpress.com
Enzyme Inhibition: Investigating the potential of this compound to inhibit key enzymatic activities within pathogenic cells is a crucial next step. imrpress.com
Chaperone and Cell Division Interactions: Research could focus on whether the peptide interferes with chaperone-assisted protein folding or the formation of the cytoplasmic membrane septum during cell division. imrpress.com
Identifying these novel targets would not only provide a more comprehensive understanding of this compound's mechanism but could also reveal new pathways for therapeutic intervention and strategies to circumvent resistance.
Exploration of this compound's Potential Against Emerging Pathogens
The ever-present threat of new and re-emerging infectious diseases necessitates the evaluation of promising antimicrobial candidates against a broader range of pathogens. While Brevinin-2 (B1175259) peptides have shown efficacy against certain bacteria, their full potential remains to be explored. mednexus.orgnih.gov
Future research should systematically evaluate the in vitro and in vivo activity of this compound against a panel of high-priority emerging pathogens, including:
Multidrug-Resistant Bacteria: Comprehensive testing against clinically relevant multidrug-resistant strains, such as carbapenem-resistant Enterobacteriaceae (CRE), and other difficult-to-treat gram-negative bacteria is essential.
Emerging Viruses: Given that some AMPs exhibit antiviral properties, investigating this compound's efficacy against enveloped viruses like influenza viruses, coronaviruses (including SARS-CoV-2), and flaviviruses (such as Zika and Dengue) is a logical and critical progression of research. nih.govmdpi.comjped.com.br The potential for this compound to disrupt viral envelopes is a particularly interesting avenue for exploration. nih.govmdpi.com
Fungal Pathogens: Expanding the scope of research to include emerging and drug-resistant fungal pathogens would provide a more complete picture of this compound's antimicrobial spectrum.
A study on a related peptide, Brevinin-2GHk, demonstrated its ability to inhibit Zika virus infection by disrupting the viral envelope, highlighting the potential for brevinin peptides to act as broad-spectrum antiviral agents. nih.gov Similarly, research on Brevinin-2ISb has shown its ability to enhance the innate immune response against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a dual mechanism of direct antimicrobial activity and immune modulation. mednexus.org
Development of Advanced Delivery Systems for this compound in Preclinical Applications
A significant hurdle in the clinical translation of peptide-based therapeutics is their delivery to the site of infection while minimizing systemic toxicity. nih.gov The development of advanced delivery systems is therefore crucial for the successful preclinical application of this compound.
Promising strategies for investigation include:
Nanoparticle Encapsulation: Formulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles, could protect the peptide from degradation, improve its solubility, and enable targeted delivery. nih.gov
Hydrogel Formulations: Incorporating this compound into hydrogels could provide a sustained-release mechanism for topical or localized applications, which is particularly relevant for wound healing or skin infections.
Conjugation to Targeting Moieties: Attaching molecules that specifically recognize and bind to pathogenic cells could enhance the peptide's efficacy and reduce off-target effects.
These advanced delivery systems have the potential to significantly improve the therapeutic index of this compound, making it a more viable candidate for further development.
Addressing Challenges in this compound Stability and In Vivo Efficacy in Animal Models
The successful translation of in vitro findings to in vivo efficacy is a critical and often challenging step in drug development. For peptide-based drugs like this compound, issues of stability and effectiveness in a complex biological environment must be addressed.
Key challenges and future research directions include:
Proteolytic Degradation: Peptides are susceptible to degradation by proteases present in the body, which can significantly reduce their half-life and efficacy. nih.gov Research should focus on strategies to enhance the proteolytic stability of this compound, such as the incorporation of non-natural D-amino acids or cyclization of the peptide structure. imrpress.com
In Vivo Efficacy Studies: Rigorous preclinical testing in relevant animal models of infection is essential to evaluate the therapeutic potential of this compound. creative-animodel.comcancer.govsyncrosome.com These studies should assess not only the peptide's ability to reduce pathogen load but also its impact on host survival and inflammatory responses. mdpi.comresearchgate.net
Pharmacokinetics and Biodistribution: Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing dosing regimens and minimizing potential toxicity. cancer.govsyncrosome.com
By systematically addressing these challenges, researchers can build a more robust preclinical data package to support the further development of this compound.
Integration of this compound Research with Synthetic Biology and Nanotechnology
The convergence of antimicrobial peptide research with the fields of synthetic biology and nanotechnology offers exciting new possibilities for the development of next-generation therapeutics.
Future research in this area could involve:
Synthetic Biology Approaches: Utilizing synthetic biology tools to design and produce novel this compound analogs with enhanced activity, improved stability, and reduced toxicity. This could involve techniques like directed evolution or the creation of synthetic gene circuits to control peptide expression.
Nanotechnology-Based Combination Therapies: Developing nano-delivery systems that co-encapsulate this compound with other antimicrobial agents, such as conventional antibiotics or other AMPs. This could lead to synergistic effects and help to combat the development of resistance.
"Smart" Delivery Systems: Engineering nanomaterials that release this compound in response to specific stimuli present at the site of infection, such as changes in pH or the presence of bacterial enzymes. This would allow for highly targeted and on-demand drug delivery.
By embracing these interdisciplinary approaches, the full therapeutic potential of this compound and other antimicrobial peptides can be unlocked, paving the way for innovative solutions to the growing crisis of infectious diseases.
Q & A
Q. What structural characteristics of Brevinin-2SN1 are critical for its antimicrobial activity, and how can researchers validate these experimentally?
this compound’s α-helical structure and cationic amphipathic design are key to its membrane-disruptive activity. Researchers can validate this using circular dichroism (CD) spectroscopy to confirm secondary structure in lipid environments and molecular dynamics simulations to model interactions with microbial membranes. NMR spectroscopy further resolves atomic-level structural details .
Q. What experimental models are recommended for initial screening of this compound’s bioactivity?
Begin with in vitro assays:
- Antimicrobial activity : Broth microdilution (CLSI guidelines) to determine MIC/MBC against Gram-negative/-positive bacteria and fungi.
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices.
- Hemolytic activity : Red blood cell lysis assays to evaluate therapeutic potential .
Q. How should researchers address discrepancies in reported MIC values for this compound across studies?
Standardize variables:
- Use reference strains (e.g., ATCC) and consistent inoculum sizes.
- Control solvent composition (e.g., peptide solubility in saline vs. DMSO).
- Replicate experiments with statistical validation (e.g., ANOVA with post-hoc tests) .
Advanced Research Questions
Q. How can researchers optimize experimental designs to resolve contradictions in this compound’s mechanism of action (e.g., membrane disruption vs. intracellular targets)?
Combine orthogonal methods:
- Membrane integrity : Fluorescence assays (propidium iodide uptake, SYTOX Green).
- Intracellular targeting : Confocal microscopy with FITC-labeled this compound.
- Transcriptomic profiling : RNA-seq to identify gene expression changes post-treatment .
Q. What strategies mitigate challenges in synthesizing and purifying this compound with high yield and stability?
- Solid-phase peptide synthesis (SPPS) : Optimize resin selection (e.g., Rink amide) and cleavage conditions (TFA/scavengers) to minimize truncations.
- Purification : Reverse-phase HPLC with C18 columns, gradient elution (0.1% TFA in acetonitrile/water).
- Stability : Assess storage conditions (lyophilized vs. solution) via MALDI-TOF mass spectrometry over time .
Q. How can advanced biophysical techniques clarify conflicting data on this compound’s interaction with lipid bilayers?
- Surface plasmon resonance (SPR) : Quantify binding kinetics to model membranes (e.g., POPC/POPG liposomes).
- Calorimetry : Isothermal titration calorimetry (ITC) to measure thermodynamic parameters.
- Cryo-EM : Visualize pore formation in lipid vesicles at near-atomic resolution .
Q. What computational approaches are effective for predicting this compound derivatives with enhanced therapeutic indices?
- Machine learning : Train models on existing peptide libraries (e.g., APD3) to predict toxicity/activity.
- Free-energy calculations : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) to optimize lipid binding vs. mammalian cell off-target effects .
Methodological & Analytical Considerations
Q. How should researchers validate the specificity of this compound’s antimicrobial activity against polymicrobial infections?
Use polymicrobial biofilm models (e.g., P. aeruginosa + C. albicans) with confocal microscopy and viability staining (Live/Dead BacLight). Compare mono- vs. co-culture treatments to identify synergistic or antagonistic effects .
Q. What statistical frameworks are robust for analyzing dose-response data in this compound studies?
Apply nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Use bootstrap resampling to estimate confidence intervals and Bayesian hierarchical models for multi-experiment meta-analysis .
Q. How can researchers reconcile conflicting reports on this compound’s cytotoxicity thresholds?
- Normalization : Express cytotoxicity relative to positive controls (e.g., Triton X-100).
- Assay cross-validation : Compare MTT, LDH release, and apoptosis markers (Annexin V) in parallel.
- Tissue-specific models : Test primary cells (e.g., keratinocytes) alongside immortalized lines .
Experimental Reproducibility & Reporting
Q. What minimal dataset details are essential for replicating this compound studies?
Include:
- Peptide sequence, purity (≥95%), and characterization data (HPLC, MS).
- Exact buffer compositions and incubation conditions.
- Raw data for dose-response curves and statistical analyses .
Q. How should researchers document contradictory findings in this compound’s in vivo efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
